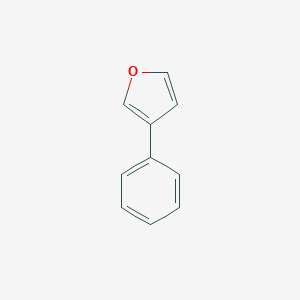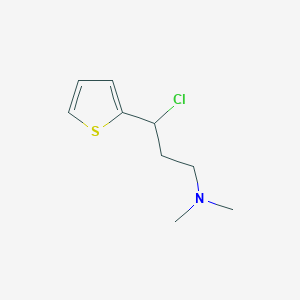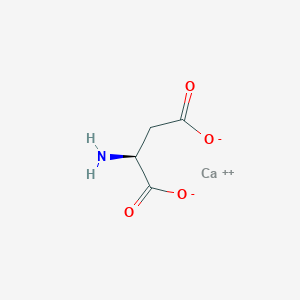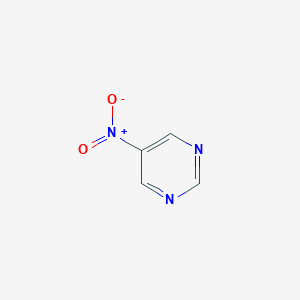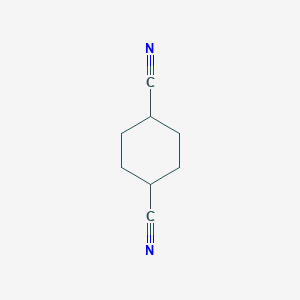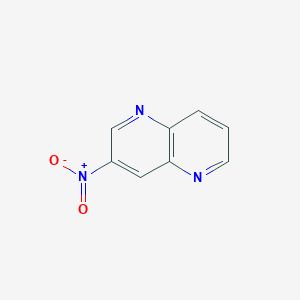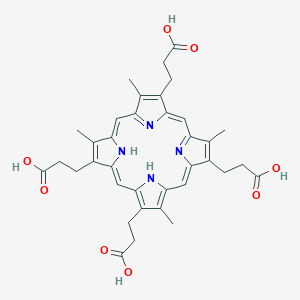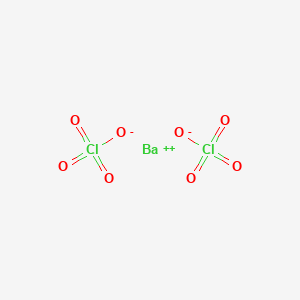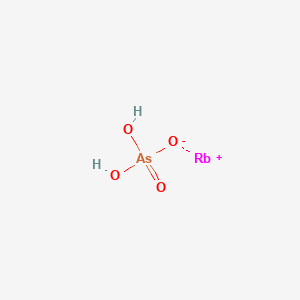
Dihydrogénoarséniate de rubidium
Vue d'ensemble
Description
Rubidium dihydrogenarsenate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a crystalline substance that is composed of rubidium cations, dihydrogenarsenate anions, and water molecules.
Applications De Recherche Scientifique
Catalyse
Le dihydrogénoarséniate de rubidium peut être utilisé comme catalyseur dans diverses réactions chimiques . Ses propriétés uniques le rendent approprié pour promouvoir certains types de réactions, améliorant l'efficacité et la sélectivité des procédés chimiques.
Synthèse de nouveaux composés
Il a été utilisé dans la synthèse de nouveaux composés. Par exemple, un nouvel arséniate de fer (III), Rb2Fe2O(AsO4)2, avec une nouvelle structure en feuillets, a été synthétisé à partir d'une solution du RbH2AsO4 correspondant .
Applications dans les semi-conducteurs
Le this compound, comme les autres arséniates, a des applications potentielles dans le domaine des semi-conducteurs . Les arséniates sont souvent utilisés dans la fabrication de semi-conducteurs pour divers dispositifs électroniques.
Agent dopant dans les dispositifs à l'état solide
L'arsenic, un composant du this compound, trouve des utilisations croissantes comme agent dopant dans les dispositifs à l'état solide tels que les transistors . Cela peut modifier les propriétés électriques du semi-conducteur, améliorant ainsi ses performances dans les dispositifs électroniques.
Recherche et utilisation en laboratoire
Le this compound est utilisé dans la recherche et les milieux de laboratoire en raison de ses propriétés chimiques uniques . Il peut être utilisé dans des expériences pour étudier ses propriétés et ses réactions avec d'autres substances.
Safety and Hazards
Rubidium dihydrogenarsenate is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 1A . It is toxic if swallowed or inhaled, may cause cancer, and is very toxic to aquatic life with long-lasting effects . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Target of Action
Rubidium dihydrogenarsenate (RbH2AsO4) is a compound that primarily targets the arsenic core . The arsenic core plays a crucial role in various chemical reactions, particularly as a catalyst .
Mode of Action
The compound interacts with its targets through its arsenic core . It has been used in the synthesis of a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure . This suggests that Rubidium dihydrogenarsenate can interact with other elements and compounds to form new structures.
Biochemical Pathways
For instance, rubidium is a biochemical analog of potassium and can be excreted via the branchial potassium-transporting pathway in certain marine organisms .
Pharmacokinetics
Given its solid form and its potential use as a catalyst , it’s likely that these properties would depend on the specific conditions of use, including the method of administration and the presence of other compounds.
Result of Action
The molecular and cellular effects of Rubidium dihydrogenarsenate’s action are largely dependent on its role as a catalyst in chemical reactions . For example, it has been used to synthesize a new iron (III) arsenate with a novel sheet structure .
Action Environment
The action, efficacy, and stability of Rubidium dihydrogenarsenate can be influenced by various environmental factors. For instance, its efficacy as a catalyst may depend on the presence of other compounds and the specific conditions of the reaction . Its stability could be affected by factors such as temperature, as it has a melting point of 268 °C .
Analyse Biochimique
Biochemical Properties
It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders via multiple pathways
Cellular Effects
Arsenic, a component of Rubidium dihydrogenarsenate, is known to induce oxidative stress and inflammation, inhibit PDK-1/Akt insulin signaling, reduce GLUT4 translocation, and downregulate mitochondrial deacetylase Sirt3 .
Molecular Mechanism
Arsenic, a component of Rubidium dihydrogenarsenate, is known to activate MAPKs, modulate p53/Bcl‐2 signaling, suppress Mdm‐2 and PARP, activate NLRP3 inflammasome and caspase-mediated apoptosis, induce ER stress, and ox-mtDNA-dependent mitophagy and autophagy .
Temporal Effects in Laboratory Settings
It is known that Rubidium dihydrogenarsenate is a solid substance that is used as a catalyst in various chemical reactions .
Dosage Effects in Animal Models
It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders .
Metabolic Pathways
Arsenic, a component of Rubidium dihydrogenarsenate, is known to alter lipid metabolism .
Propriétés
IUPAC Name |
dihydrogen arsorate;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQWDYBVPGQHSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2O4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928699 | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.403 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13464-57-8 | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of Rubidium dihydrogenarsenate at room temperature?
A1: At room temperature, Rubidium dihydrogenarsenate (RDA) exists in a paraelectric phase. Its structure is characterized by:
- Anionic units: Virtually regular tetrahedral [AsO2(OH)2]− anions. []
- Cationic units: Rb+ cations. []
- Spatial arrangement: Both anions and cations are located on -4 positions within the crystal lattice. []
- Hydrogen bonding: The [AsO2(OH)2] units are interlinked by O—H⋯O hydrogen bonds, forming a three-dimensional network. The hydrogen atoms within these bonds are disordered between the oxygen atoms. []
- Rb+ channels: Rubidium cations occupy channels that run along the <100> directions of the crystal. Each Rb+ cation is coordinated by eight oxygen atoms, strategically positioned at the vertices of a snub disphenoid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



